molecular formula C17H19NO4S2 B2937161 Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034514-57-1

Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B2937161
CAS No.: 2034514-57-1
M. Wt: 365.46
InChI Key: WDQOGUVUYGMHHK-UHFFFAOYSA-N
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Description

Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: is a complex organic compound featuring a benzyl group, a thiophene ring, and a thiazepane ring with a carboxylate group and an additional oxygen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzyl chloride, thiophene-2-carboxylic acid, and 1,4-thiazepane.

  • Reaction Steps:

    • The benzyl chloride undergoes a nucleophilic substitution reaction with thiophene-2-carboxylic acid to form benzyl thiophen-2-carboxylate.

    • The resulting compound is then reacted with 1,4-thiazepane under acidic conditions to form the thiazepane ring.

    • Finally, oxidation of the thiazepane ring introduces the additional oxygen atom, resulting in the 1,1-dioxide form.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using reactors equipped with temperature and pressure control to ensure consistent quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, to form the 1,1-dioxide derivative.

  • Reduction: Reduction reactions can be performed to remove the oxygen atom, reverting the compound to its original form.

  • Substitution: Substitution reactions can occur at various positions on the benzyl or thiophene rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: The primary product is the 1,1-dioxide derivative.

  • Reduction Products: The original thiazepane compound without the additional oxygen atom.

  • Substitution Products: Various derivatives with different functional groups attached to the benzyl or thiophene rings.

Mechanism of Action

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways. Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate: Lacks the additional oxygen atom.

  • Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: The compound .

  • Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,2-dioxide: Similar structure but with a different position of the oxygen atom.

Uniqueness: The presence of the 1,1-dioxide group makes this compound unique compared to its analogs, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

benzyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-17(22-13-14-5-2-1-3-6-14)18-9-8-16(15-7-4-11-23-15)24(20,21)12-10-18/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQOGUVUYGMHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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